molecular formula C30H44O5 B1251133 Luffasterol B

Luffasterol B

货号: B1251133
分子量: 484.7 g/mol
InChI 键: IGQJOYAWRCPQQD-TUGCDPTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luffasterol B is a natural product found in Luffariella with data available.

常见问题

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Luffasterol B in laboratory settings?

  • Methodological Guidance :

  • Use multi-step organic synthesis protocols, including column chromatography for purification. Validate each intermediate via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural fidelity.
  • Include negative controls (e.g., reaction without catalysts) to isolate byproducts and optimize yield .
    • Key Considerations :
  • Document reaction conditions (temperature, solvent ratios, catalysts) meticulously to ensure reproducibility. For novel synthetic routes, compare efficiency metrics (yield, purity) against existing literature .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Methodological Guidance :

  • Combine 1^1H/13^13C NMR for functional group analysis, infrared (IR) spectroscopy for bond vibrations, and HPLC with UV detection for purity assessment.
  • For isomers or polymorphs, employ X-ray crystallography or differential scanning calorimetry (DSC) .
    • Key Considerations :
  • Calibrate instruments using reference standards (e.g., USP-grade compounds) and report detection limits to validate sensitivity .

Q. How should researchers design initial bioactivity screens for this compound against cancer cell lines?

  • Methodological Guidance :

  • Select cell lines based on target relevance (e.g., breast cancer MCF-7 for estrogen receptor pathways). Use dose-response assays (e.g., IC₅₀ calculations) with triplicate technical replicates.
  • Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to normalize results .
    • Key Considerations :
  • Pre-screen for cytotoxicity in non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Guidance :

  • Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma concentrations.
  • Optimize formulation (e.g., liposomal encapsulation) to enhance solubility and tissue penetration .
    • Key Considerations :
  • Use genetically modified animal models (e.g., xenografts) to mirror human pathophysiology more accurately .

Q. How can structural optimization of this compound derivatives improve target specificity while minimizing off-target cytotoxicity?

  • Methodological Guidance :

  • Apply structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., hydroxylation, methylation).
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., AKT1 kinase) .
    • Key Considerations :
  • Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic binding data .

Q. What statistical methods are recommended for analyzing high-throughput screening data of this compound analogs?

  • Methodological Guidance :

  • Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., 10,000 compounds).
  • Use hierarchical clustering or principal component analysis (PCA) to identify structural-efficacy trends .
    • Key Considerations :
  • Predefine significance thresholds (e.g., α = 0.05 with 95% confidence intervals) and justify sample sizes via power analysis .

Q. How should researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

  • Methodological Guidance :

  • Perform RNA sequencing (RNA-seq) and tandem mass tag (TMT) proteomics on treated vs. untreated cells.
  • Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., apoptosis, autophagy) .
    • Key Considerations :
  • Cross-validate findings with CRISPR-Cas9 knockout models to confirm target gene involvement .

Q. Data Reporting and Reproducibility

Q. What documentation standards ensure reproducibility in this compound studies?

  • Methodological Guidance :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): Publish raw data (e.g., NMR spectra, dose-response curves) in repositories like Figshare or Zenodo.
  • Detail instrument calibration protocols and software versions (e.g., GraphPad Prism 9.0) in supplementary materials .
    • Key Considerations :
  • Use electronic lab notebooks (ELNs) with timestamped entries to prevent data fabrication allegations .

Q. How should researchers handle contradictory findings in dose-response relationships across independent studies?

  • Methodological Guidance :

  • Conduct meta-analysis using random-effects models to account for inter-study variability.
  • Replicate experiments under standardized conditions (e.g., ATCC cell line authentication) to isolate confounding variables .
    • Key Considerations :
  • Report batch-to-batch variability in compound purity and cell passage numbers .

属性

分子式

C30H44O5

分子量

484.7 g/mol

IUPAC 名称

[(1aS,4aS,7S,8aR)-3-[(1R,2R,3R)-3-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2-methyl-2-(2-oxoethyl)cyclopentyl]-4a-methyl-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate

InChI

InChI=1S/C30H44O5/c1-18(2)19(3)8-9-20(4)24-10-11-25(28(24,6)14-15-31)23-16-26-30(35-26)17-22(34-21(5)32)12-13-29(30,7)27(23)33/h8-9,15-16,18-20,22,24-26H,10-14,17H2,1-7H3/b9-8+/t19-,20+,22-,24+,25-,26-,28+,29+,30-/m0/s1

InChI 键

IGQJOYAWRCPQQD-TUGCDPTMSA-N

手性 SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C

规范 SMILES

CC(C)C(C)C=CC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C

同义词

luffasterol B

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luffasterol B
Reactant of Route 2
Reactant of Route 2
Luffasterol B
Reactant of Route 3
Luffasterol B
Reactant of Route 4
Luffasterol B
Reactant of Route 5
Reactant of Route 5
Luffasterol B
Reactant of Route 6
Luffasterol B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。